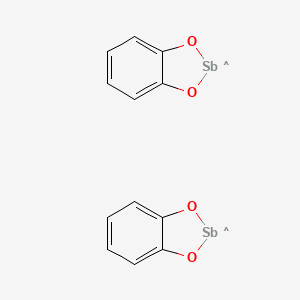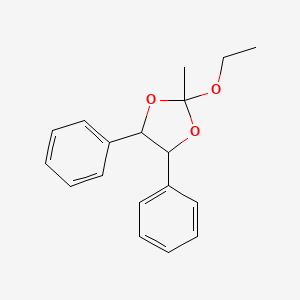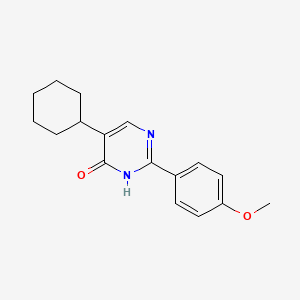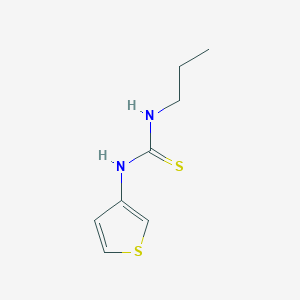
(Z)-(3-imino-4-methyl-7,8-dihydro-6H-quinoxalin-2-ylidene)-methoxymethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-(3-imino-4-methyl-7,8-dihydro-6H-quinoxalin-2-ylidene)-methoxymethanol is a complex organic compound with a unique structure that includes both imino and methoxymethanol functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(3-imino-4-methyl-7,8-dihydro-6H-quinoxalin-2-ylidene)-methoxymethanol typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the imino and methoxymethanol groups. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(Z)-(3-imino-4-methyl-7,8-dihydro-6H-quinoxalin-2-ylidene)-methoxymethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield quinoxaline derivatives, while reduction could produce different imino or methoxymethanol derivatives.
科学的研究の応用
Chemistry
In chemistry, (Z)-(3-imino-4-methyl-7,8-dihydro-6H-quinoxalin-2-ylidene)-methoxymethanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its imino group can interact with various biological molecules, making it a valuable tool for probing biochemical processes.
Medicine
In medicine, this compound has potential therapeutic applications. It may be investigated for its effects on specific molecular targets, such as enzymes or receptors, which could lead to the development of new drugs.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
作用機序
The mechanism of action of (Z)-(3-imino-4-methyl-7,8-dihydro-6H-quinoxalin-2-ylidene)-methoxymethanol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of enzymes or receptors. The methoxymethanol group can also participate in various chemical interactions, contributing to the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
(Z)-3-imino-4-methyl-7,8-dihydroquinoxaline: Similar structure but lacks the methoxymethanol group.
(Z)-3-imino-4-methylquinoxaline: Similar structure but lacks the dihydro and methoxymethanol groups.
(Z)-3-iminoquinoxaline: Similar structure but lacks the methyl, dihydro, and methoxymethanol groups.
Uniqueness
(Z)-(3-imino-4-methyl-7,8-dihydro-6H-quinoxalin-2-ylidene)-methoxymethanol is unique due to the presence of both imino and methoxymethanol groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
特性
分子式 |
C11H15N3O2 |
|---|---|
分子量 |
221.26 g/mol |
IUPAC名 |
(Z)-(3-imino-4-methyl-7,8-dihydro-6H-quinoxalin-2-ylidene)-methoxymethanol |
InChI |
InChI=1S/C11H15N3O2/c1-14-8-6-4-3-5-7(8)13-9(10(14)12)11(15)16-2/h6,12,15H,3-5H2,1-2H3/b11-9-,12-10? |
InChIキー |
OODCRZSSXMBNAS-ONNZKKIYSA-N |
異性体SMILES |
CN1C2=CCCCC2=N/C(=C(/O)\OC)/C1=N |
正規SMILES |
CN1C2=CCCCC2=NC(=C(O)OC)C1=N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-Chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanimine](/img/structure/B14593309.png)
![7-(Methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14593314.png)

![Acetamide, N-[2-[(2-oxo-2-phenylethyl)thio]phenyl]-](/img/structure/B14593323.png)
![Trimethyl{[1-(2,4,6-trimethoxyphenyl)prop-2-yn-1-yl]oxy}silane](/img/structure/B14593328.png)

![4-[(4-Octylphenyl)ethynyl]benzonitrile](/img/structure/B14593337.png)

![2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-ene-1-thione](/img/structure/B14593372.png)



![3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-YL)prop-2-EN-1-one](/img/structure/B14593400.png)
